
2-Formyl Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .
Synthesis Analysis
Loratadine, from which this compound is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .
Molecular Structure Analysis
The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .
Chemical Reactions Analysis
The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Physical And Chemical Properties Analysis
Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .
Applications De Recherche Scientifique
Applications pharmaceutiques
“2-Formyl Loratadine” a été utilisé dans l'industrie pharmaceutique en raison de ses propriétés antihistaminiques . Il est couramment utilisé pour soulager les symptômes d'allergie .
Amélioration de la solubilité
Pour surmonter le problème de la faible solubilité, les scientifiques ont synthétisé et caractérisé deux phases cristallines multicomposants de Loratadine avec l'acide oxalique (Oxa), à savoir un co-cristal acide-base conjugué (CAB) Lor-Oxa 1:1 (Lor-Oxa CAB) et un co-cristal Lor-Oxa 2:1 monohydraté (Lor-Oxa hydrate) . Les deux co-cristaux ont présenté une solubilité et un taux de dissolution intrinsèque (IDR) améliorés par rapport à Lor et une stabilité physique adéquate .
Développement de la formulation de comprimés
Le taux de dissolution intrinsèque de Lor-Oxa CAB est 95 fois supérieur à celui de Lor, ce qui en fait un candidat prometteur pour le développement de la formulation de comprimés .
Ingénierie cristalline
La co-cristallisation est une technique d'ingénierie cristalline largement utilisée dans la recherche pharmaceutique et le développement de médicaments . Elle exploite les interactions non covalentes entre des composants neutres ou ioniques avec une stoechiométrie définie dans une structure à l'état solide .
Analyse structurale
La détermination de la structure cristalline de la forme métastable II de la loratadine a été rapportée en utilisant une combinaison de données de diffraction d'électrons 3D à basse résolution et de théorie de la fonctionnelle de la densité .
Polymorphes métastables
Les polymorphes métastables présentent généralement une solubilité plus élevée que leurs homologues thermodynamiquement stables, tout en ayant des propriétés mécaniques et biopharmaceutiques différentes . Cela fait de “this compound” un sujet d'intérêt pour les entreprises génériques et les entreprises innovatrices
Mécanisme D'action
Target of Action
2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
This compound interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .
Biochemical Pathways
The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .
Pharmacokinetics
Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .
Result of Action
The binding of this compound to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Formyl Loratadine interacts with various enzymes and proteins. It is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, such as 6-OH-DL, 5-OH-DL, and 3-OH-DL, are also active .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. For instance, Loratadine and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. Loratadine can extensively metabolize to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. Loratadine is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Propriétés
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-15-6 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)


![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

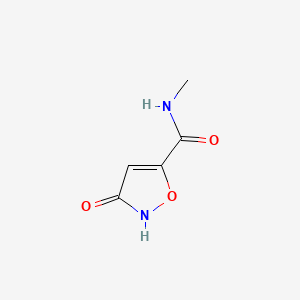
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
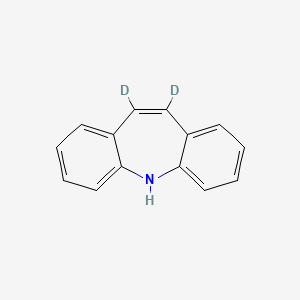
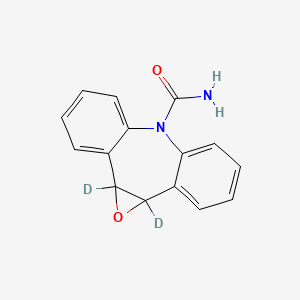
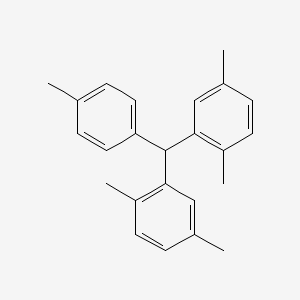
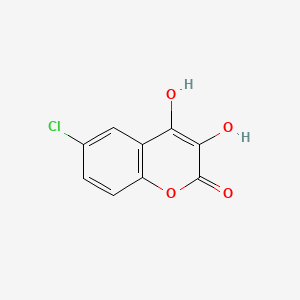
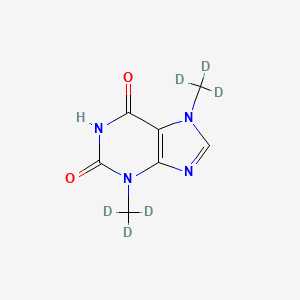
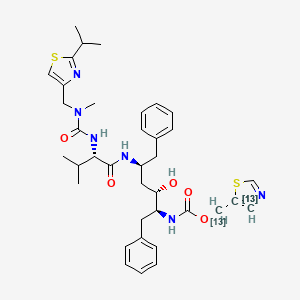
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)